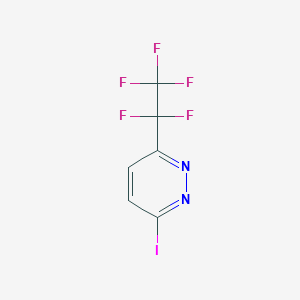
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle est un composé organique qui appartient à la classe des esters. Les esters sont couramment présents dans la nature et sont connus pour leurs parfums agréables. Ce composé présente un cycle cyclopenténone, un groupe hydroxyle et une fraction ester hepténoate, ce qui en fait une molécule intéressante dans divers domaines de recherche.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle implique généralement les étapes suivantes :
Formation du cycle cyclopenténone : Cela peut être réalisé par cyclisation d’un précurseur approprié en milieu acide ou basique.
Introduction du groupe hydroxyle : Le groupe hydroxyle peut être introduit par des réactions d’hydroxylation à l’aide de réactifs tels que le tétroxyde d’osmium ou le peroxyde d’hydrogène.
Estérification : L’étape finale consiste à estérifier l’acide hepténoïque avec du méthanol en présence d’un catalyseur acide tel que l’acide sulfurique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide d’oxydants tels que le PCC (chlorochromate de pyridinium).
Réduction : Le groupe ester peut être réduit en alcool à l’aide de réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Le groupe hydroxyle peut subir des réactions de substitution pour former des éthers ou des esters.
Réactifs et conditions courants
Oxydation : PCC, réactif de Jones
Réduction : LiAlH4, borohydrure de sodium (NaBH4)
Substitution : Halogénures d’alkyle, chlorures d’acide
Produits principaux
Oxydation : Formation d’une cétone
Réduction : Formation d’un alcool
Substitution : Formation d’éthers ou d’esters
Applications de la recherche scientifique
Chimie : Utilisé comme intermédiaire en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles.
Médecine : Investigué pour ses propriétés thérapeutiques potentielles.
Industrie : Utilisé dans la production de parfums et d’arômes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavors.
Mécanisme D'action
Le mécanisme d’action de l’(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle dépendrait de son application spécifique. Par exemple, s’il présente une activité biologique, il peut interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, modulant leur activité et conduisant à une réponse physiologique.
Comparaison Avec Des Composés Similaires
Composés similaires
(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle : Unique en raison de sa structure et de ses groupes fonctionnels spécifiques.
Analogues de l’(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle : Composés ayant des structures similaires mais des substituants différents.
Unicité
L’unicité de l’(E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-énoate de méthyle réside dans sa combinaison d’un cycle cyclopenténone, d’un groupe hydroxyle et d’une fraction ester hepténoate, qui peuvent conférer des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
102518-97-8 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
methyl (E)-7-(3-hydroxy-5-oxocyclopenten-1-yl)hept-5-enoate |
InChI |
InChI=1S/C13H18O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h2,4,8,11,14H,3,5-7,9H2,1H3/b4-2+ |
Clé InChI |
TUMDQIVLAQDJBH-DUXPYHPUSA-N |
SMILES isomérique |
COC(=O)CCC/C=C/CC1=CC(CC1=O)O |
SMILES canonique |
COC(=O)CCCC=CCC1=CC(CC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12106187.png)






![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)


